Emission-Ratiometric Design Enables Single-Laser Flow Cytometry Quantitation
Indo-1 operates via a dual-emission ratiometric mechanism (405 nm / 485 nm) under a single UV excitation wavelength (~330–350 nm), whereas Fura-2 requires alternating excitation wavelengths (340/380 nm) to generate a ratiometric signal . This fundamental difference makes Indo-1 uniquely suited for flow cytometry and other single-excitation platforms, whereas Fura-2 is optimized for ratio-imaging microscopy where changing excitation filters is practical [1]. In a direct head-to-head study, the magnitude of Ca²⁺ flux response with Indo-1 was comparable to the fluo-3/Fura Red combination, but Indo-1 required only a single dye and a UV-capable laser, simplifying the experimental workflow [2].
| Evidence Dimension | Ratiometric Mechanism |
|---|---|
| Target Compound Data | Single UV excitation (~346 nm) → dual emission shift (405 nm Ca²⁺-bound, 485 nm Ca²⁺-free) |
| Comparator Or Baseline | Fura-2: Dual excitation (340/380 nm) → single emission (505 nm) |
| Quantified Difference | Fundamental difference in ratiometric approach; Indo-1 enables single-laser flow cytometry while Fura-2 is optimized for excitation-ratio imaging |
| Conditions | In vitro calibration and flow cytometry applications |
Why This Matters
For flow cytometry core facilities and multi-parametric experiments, Indo-1 eliminates the need for rapid excitation switching, simplifying instrumentation requirements and enabling integration with other UV-excitable probes for multiplexed analysis.
- [1] Thermo Fisher Scientific. (2025). Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2. The Molecular Probes Handbook. Retrieved from https://commerce.thermofisher.com/tw/zt/home/references/molecular-probes-the-handbook/indicators-for-ca2-mg2-zn2-and-other-metal-ions/fluorescent-ca2-indicators-excited-with-uv-light.html View Source
- [2] Bailey, S., et al. (2006). A flow cytometric comparison of Indo-1 to fluo-3 and Fura Red excited with low power lasers for detecting Ca(2+) flux. Journal of Immunological Methods, 311(1-2), 220-225. View Source
